

Inarigivir's Effect on Innate Immune Signaling Pathways: A Technical Guide

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Compound of Interest		
Compound Name:	Inarigivir	
Cat. No.:	B1671813	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Inarigivir (formerly SB 9200) is an orally available small molecule nucleic acid hybrid (SMNH) designed as a dual agonist for the intracellular pattern recognition receptors (PRRs) Retinoic Acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). By simultaneously engaging these two distinct innate immune sensors, Inarigivir initiates a multi-pronged signaling cascade, leading to the production of type I interferons (IFNs), pro-inflammatory cytokines, and the expression of a broad array of Interferon-Stimulated Genes (ISGs). This coordinated response culminates in potent antiviral activity, primarily investigated in the context of chronic Hepatitis B Virus (HBV) infection. This document provides a detailed overview of Inarigivir's mechanism of action, a summary of its observed antiviral effects, detailed experimental protocols for assessing its activity, and diagrams of the core signaling pathways it modulates.

It is important to note that the clinical development of **Inarigivir** for HBV was discontinued due to safety concerns, including a patient death in a Phase IIb trial.[1]

Core Mechanism of Action: Dual Agonism of RIG-I and NOD2



Inarigivir functions as an immunomodulator by mimicking pathogen-associated molecular patterns (PAMPs) that are recognized by RIG-I and NOD2, thereby triggering the host's innate defense mechanisms.

- RIG-I Activation: RIG-I is a cytosolic sensor that detects viral RNA, specifically short double-stranded RNA (dsRNA) containing a 5'-triphosphate moiety. **Inarigivir**'s structure allows it to bind to and activate RIG-I, initiating a signaling cascade through the mitochondrial antiviral-signaling protein (MAVS). This leads to the phosphorylation and activation of transcription factors IRF3 and NF-κB, which translocate to the nucleus to drive the expression of type I interferons (IFN-α/β) and other antiviral genes.
- NOD2 Activation: NOD2 is a cytosolic sensor that recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan. Inarigivir also activates NOD2, which signals through the serine/threonine kinase RIPK2 (RICK). This interaction leads to the activation of the NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-12.[2]

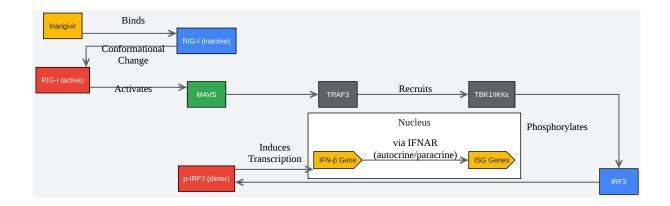
The concurrent activation of both pathways results in a robust and synergistic immune response, combining the potent antiviral state induced by type I interferons with the inflammatory and immune-recruiting functions of NF-kB-driven cytokines.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling cascades initiated by **Inarigivir**.

Inarigivir-Mediated RIG-I Signaling Pathway





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Caption: Inarigivir activates RIG-I, leading to MAVS-mediated phosphorylation of IRF3 and IFN- β production.

Inarigivir-Mediated NOD2 Signaling Pathway



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Caption: **Inarigivir** activates NOD2, leading to RIPK2-dependent NF-κB activation and cytokine production.



Quantitative Data Presentation

The primary clinical investigation of **Inarigivir** was the Phase 2 ACHIEVE trial in treatmentnaïve patients with chronic HBV. The following tables summarize the key quantitative antiviral efficacy data from this study after 12 weeks of monotherapy.

Table 1: Antiviral Activity of Inarigivir Monotherapy in Chronic HBV Patients (ACHIEVE Trial, 12 Weeks)

Dose	Parameter	Mean Reduction from Baseline (log10 IU/mL or copies/mL)	Placebo
25 mg	HBV DNA	-0.61	+0.04
50 mg	HBV DNA	-0.74	+0.04
100 mg	HBV DNA	-1.00	+0.04
200 mg	HBV DNA	-1.58	+0.04
All Doses	HBV RNA	-0.39 to -0.58	-0.15
All Doses	HBsAg	-0.10 to -0.18	+0.003

Data compiled from Yuen et al., Liver International, 2023 and press releases.[3][4][5][6][7]

Table 2: In Vitro Antiviral Activity of Inarigivir against

Hepatitis C Virus (HCV)

HCV Genotype	EC ₅₀ (μM)	EC ₉₀ (μM)
Genotype 1a	2.2	8.0
Genotype 1b	1.0	6.0

Data from MedChemExpress product information sheet.

Cytokine and Interferon-Stimulated Gene (ISG) Induction



While clinical trials reported that **Inarigivir** treatment led to the activation of innate immunity markers, specific quantitative data on the fold-increase of cytokines (e.g., IFN- α , TNF- α , IL-6, IP-10) and the expression levels of specific ISGs in human subjects are not available in the public domain. However, preclinical studies in mouse macrophages demonstrated that **Inarigivir** significantly increased the secretion of IL-12, TNF- α , IFN- β , and IL-1 β .[2] It is well-established that RIG-I agonism leads to a robust upregulation of a wide range of ISGs crucial for establishing an antiviral state. A representative list of such genes is provided below.

Table 3: Representative Interferon-Stimulated Genes

(ISGs) Activated by RIG-I Agonists

Gene	Protein	Function
ISG15	ISG15	Ubiquitin-like modifier, protein conjugation (ISGylation)
MX1/MX2	Myxovirus resistance 1/2	GTPases that inhibit viral replication
OAS1/2/3	2'-5'-Oligoadenylate Synthetase	Synthesizes 2-5A, activating RNase L to degrade viral RNA
IFIT1/2/3	IFN-Induced Protein with Tetratricopeptide Repeats	Inhibit viral translation and replication
CXCL10	C-X-C Motif Chemokine 10 (IP-10)	Chemoattractant for immune cells (T cells, NK cells)
DDX58	DExD/H-Box Helicase 58 (RIG-I)	Positive feedback loop, sensor for viral RNA

Detailed Experimental Protocols

The following protocols describe key methodologies used to characterize the activity of **Inarigivir**.

Protocol: RIG-I/NOD2 Activation Reporter Assay

This assay measures the ability of a compound to activate the RIG-I or NOD2 pathway by quantifying the activity of a downstream transcription factor, NF-κB.



Objective: To determine if **Inarigivir** activates RIG-I or NOD2 signaling, leading to NF-κB-dependent gene expression.

Materials:

- HEK293T cells
- Expression plasmids: pCMV-hNOD2, pCMV-hRIG-I
- Reporter plasmid: pNF-κB-Luc (containing a luciferase gene under the control of an NF-κB response element)
- Transfection reagent (e.g., Lipofectamine 3000)
- Inarigivir (and appropriate vehicle control, e.g., DMSO)
- Dual-Luciferase Reporter Assay System
- Luminometer

Methodology:

- Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
- Transfection: Co-transfect the cells with the NF-kB-Luc reporter plasmid and either the hNOD2 expression plasmid, the hRIG-I expression plasmid, or an empty vector control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
- Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
- Compound Treatment: Treat the cells with varying concentrations of Inarigivir (e.g., 0.1 to 10 μM) or vehicle control. Include a positive control agonist if available (e.g., MDP for NOD2, 5'ppp-dsRNA for RIG-I).
- Incubation: Incubate the treated cells for 12-18 hours.



- Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a Dual-Luciferase Reporter Assay System and a luminometer, following the manufacturer's instructions.
- Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase). Express the results as fold-induction over the vehicletreated control.

Protocol: Cytokine Secretion Measurement from Macrophages

This protocol details the method for quantifying cytokine production from primary immune cells following stimulation with **Inarigivir**.

Objective: To measure the levels of key cytokines (e.g., IFN- β , TNF- α , IL-12) secreted by macrophages in response to **Inarigivir**.

Materials:

- Primary mouse bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Inarigivir (and vehicle control)
- Lipopolysaccharide (LPS) as a positive control for cytokine induction
- ELISA kits for the cytokines of interest (e.g., mouse IFN- β , mouse TNF- α)
- 96-well ELISA plates and plate reader

Methodology:

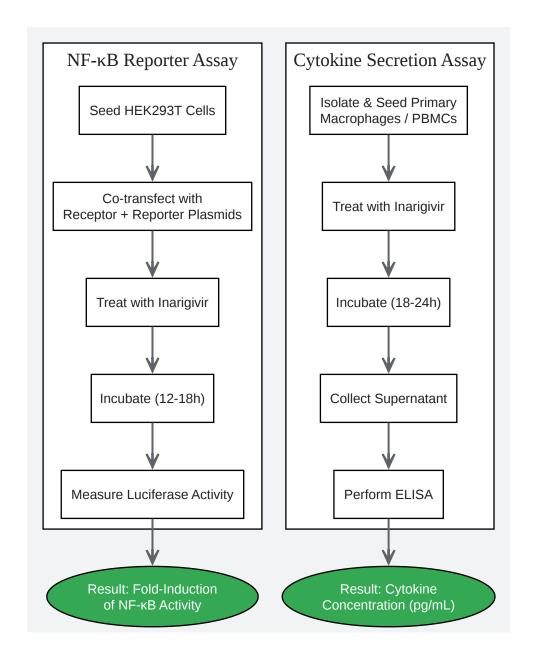
 Cell Seeding: Plate BMDMs or PBMCs in a 24-well or 96-well plate at a desired density (e.g., 1 x 10⁶ cells/mL) and allow them to adhere.



- Compound Treatment: Remove the medium and replace it with fresh medium containing
 Inarigivir at various concentrations (e.g., 1 to 10 μM), vehicle control, or a positive control
 (e.g., LPS at 100 ng/mL).
- Incubation: Culture the cells for 18-24 hours to allow for cytokine synthesis and secretion.
- Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the culture supernatants.
- ELISA: Perform ELISAs on the collected supernatants to quantify the concentration of each cytokine of interest, following the manufacturer's protocol for the specific kit.
- Data Analysis: Generate a standard curve from the provided cytokine standards. Calculate the concentration of each cytokine in the samples (pg/mL or ng/mL) based on the standard curve.

Experimental Workflow Diagram





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